
5-Bromo-2-methyl-3-nitrobenzoic Acid
Overview
Description
5-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a methyl group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methyl-3-nitrobenzoic acid can be synthesized through the bromination of 2-methyl-3-nitrobenzoic acid. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 5-Bromo-2-methyl-3-aminobenzoic acid.
Oxidation: 5-Bromo-2-carboxy-3-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-2-methyl-3-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of other complex organic molecules.
Biology: In the study of enzyme inhibitors and other biochemical processes.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylbenzoic acid
- 2-Methyl-3-nitrobenzoic acid
- 5-Bromo-3-nitrobenzoic acid
- 2-Methyl-5-nitrobenzoic acid
Uniqueness
5-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the presence of both bromine and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .
Biological Activity
5-Bromo-2-methyl-3-nitrobenzoic acid (CAS No. 107650-20-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse research findings.
Molecular Formula: CHBrNO
Molar Mass: 260.04 g/mol
Density: 1.778 g/cm³
Boiling Point: 376.98 °C
pKa: Approximately 2.0 (predicted)
Storage Conditions: Sealed in dry conditions at room temperature
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. These effects are primarily attributed to its interaction with key molecular targets involved in inflammatory pathways.
Anti-inflammatory Activity
A study demonstrated that compounds structurally related to this compound inhibited the development of paw edema in animal models, suggesting a potential for anti-inflammatory applications. Specifically, the compound was shown to significantly reduce levels of inflammatory markers such as COX-2 and IL-1β, which are critical mediators in the inflammatory response . The following table summarizes the anti-inflammatory effects observed:
Compound | COX-2 Inhibition (%) | IL-1β Reduction (%) | C-reactive Protein Reduction (%) |
---|---|---|---|
This compound | 82.5 | 89.5 | 77.1 |
Reference (Sodium Diclofenac) | - | - | - |
The mechanism of action involves the disruption of nitric oxide (NO)-dependent pathways, which are central to inflammation processes. This disruption may lead to decreased oxidative stress and reduced angiogenesis, further supporting its potential as an anti-inflammatory agent .
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound demonstrated superior activity compared to standard antibiotics at certain concentrations .
The following table outlines the antimicrobial efficacy:
Bacterial Strain | Inhibition Zone (mm) | Comparison with Gentamicin |
---|---|---|
Staphylococcus aureus | 15 | Higher |
Escherichia coli | 12 | Comparable |
Klebsiella pneumoniae | 10 | Lower |
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- In Vivo Studies : In animal models, this compound has shown significant reduction in inflammatory responses and pain associated with arthritis, indicating its potential as a therapeutic agent for chronic inflammatory diseases .
- Cell Line Studies : Research involving human cancer cell lines demonstrated that derivatives of this compound could induce apoptosis and inhibit cell proliferation more effectively than conventional chemotherapeutics like cisplatin .
- Complex Formation Studies : Metal complexes formed with this compound exhibited enhanced biological activity compared to the free ligand, suggesting that coordination with metal ions could amplify its pharmacological effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-2-methyl-3-nitrobenzoic Acid in academic laboratories?
The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:
- Bromination : Electrophilic bromination of 2-methylbenzoic acid using Br₂ or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the 5-position.
- Nitration : Subsequent nitration using a mixture of HNO₃ and H₂SO₄ to install the nitro group at the 3-position. Regioselectivity is influenced by directing effects of existing substituents (e.g., the methyl group directs nitration to the meta position relative to the carboxylic acid) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) is employed to isolate the product. Purity is confirmed via HPLC or melting point analysis (mp data for analogues: ~180–190°C) .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation via hydrolysis or photochemical reactions .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture absorption. Gloveboxes or desiccators are recommended for hygroscopic intermediates.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR, noting the deshielding effects of electron-withdrawing groups (e.g., nitro at δ 8.2–8.5 ppm for aromatic protons).
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-Br (600–800 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₆BrNO₄; calc. 260.04) and isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed in the synthesis of this compound?
Nitration at the 3-position is influenced by steric and electronic factors:
- Electronic Effects : The methyl group (electron-donating) directs nitration to the para position relative to itself, but the carboxylic acid (electron-withdrawing) competes, favoring meta substitution. Computational modeling (DFT calculations) predicts charge distribution to optimize reaction conditions .
- Steric Hindrance : Use dilute nitric acid at low temperatures (0–5°C) to minimize over-nitration. Monitor reaction progress via TLC to isolate the desired isomer .
Q. What crystallographic challenges arise when determining the crystal structure of this compound?
- Disorder in Crystal Lattice : The nitro and bromo groups may exhibit rotational disorder, complicating refinement. Use SHELXL for small-molecule refinement with restraints on thermal parameters .
- Data Collection : High-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and low-temperature (100 K) measurements improve accuracy. ORTEP-3 can visualize thermal ellipsoids to assess disorder .
Q. How should researchers resolve contradictions between spectral data (e.g., NMR vs. MS)?
- Case Example : A mismatch between observed NMR peaks and expected molecular ion in MS may indicate impurities or degradation.
- Step 1 : Re-run NMR in deuterated DMSO-d₆ (to dissolve acidic protons) and compare with literature shifts for analogues .
- Step 2 : Perform LC-MS to detect impurities. Adjust purification protocols (e.g., gradient elution in HPLC).
- Step 3 : Validate via independent synthesis or cross-check with alternative techniques (e.g., X-ray crystallography) .
Q. Can computational methods predict the reactivity of this compound in further functionalization?
Yes. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electrophilic aromatic substitution (EAS) sites:
- Fukui Indices : Identify nucleophilic/electrophilic regions. The bromo group deactivates the ring, while the nitro group directs incoming substituents to specific positions.
- Solvent Effects : Include solvent models (e.g., PCM for DMSO) to simulate reaction environments. Predict coupling reactions (e.g., Suzuki-Miyaura) at the bromo site .
Q. Methodological Notes
- Data Interpretation : Always cross-validate analytical results (e.g., NMR, MS, XRD) to address discrepancies.
- Safety Protocols : Nitration and bromination reactions require strict control of exothermic conditions to prevent runaway reactions.
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUUJILVHXQDCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548948 | |
Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107650-20-4 | |
Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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